molecular formula C20H44O2Si2 B12632763 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane CAS No. 918882-65-2

2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane

Cat. No.: B12632763
CAS No.: 918882-65-2
M. Wt: 372.7 g/mol
InChI Key: RLNSOIVZDVZLIY-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is a complex organic compound characterized by its unique molecular structure. This compound contains a combination of silicon, oxygen, and carbon atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane typically involves the reaction of silicon-based precursors with organic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For example, the reaction might involve the use of tetramethylsilane and tridecylidene derivatives in the presence of a catalyst like platinum or palladium.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps like distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while reduction could produce silane derivatives.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.

    Medicine: Explored for its potential therapeutic properties and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its silicon-oxygen backbone allows it to interact with biological molecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
  • 2,2,6,6-Tetramethyl-4-piperidone
  • 2,2,6,6-Tetramethyl-4-piperidonium chloride

Comparison: Compared to these similar compounds, 2,2,6,6-Tetramethyl-4-tridecylidene-3,5-dioxa-2,6-disilaheptane is unique due to its extended carbon chain and the presence of silicon atoms. This structural difference imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

918882-65-2

Molecular Formula

C20H44O2Si2

Molecular Weight

372.7 g/mol

IUPAC Name

trimethyl(1-trimethylsilyloxytetradec-1-enoxy)silane

InChI

InChI=1S/C20H44O2Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20(21-23(2,3)4)22-24(5,6)7/h19H,8-18H2,1-7H3

InChI Key

RLNSOIVZDVZLIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=C(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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